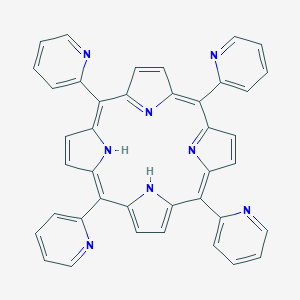

5,10,15,20-テトラキス(2-ピリジル)ポルフィリン

説明

5,10,15,20-Tetrakis(2-pyridyl)porphyrin, also known as 5,10,15,20-Tetrakis(2-pyridyl)porphyrin, is a useful research compound. Its molecular formula is C40H26N8 and its molecular weight is 618.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,10,15,20-Tetrakis(2-pyridyl)porphyrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20-Tetrakis(2-pyridyl)porphyrin including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes light-activated compounds to induce cytotoxic effects in targeted cells, primarily cancer cells. TPyP has been investigated for its ability to generate reactive oxygen species (ROS) upon light activation.

- Mechanism : Upon excitation with light, TPyP transitions to a triplet state, leading to the generation of singlet oxygen (), which can damage cellular components.

- Case Study : In a study by Shee and Kim (2023), TPyP was used in conjunction with tin(IV) complexes to enhance the efficacy of PDT against cancer cells. The study demonstrated that the tin complex exhibited improved phototoxicity compared to TPyP alone, suggesting that metal coordination can enhance the therapeutic potential of porphyrins .

| Compound | Light Source | Cell Line | IC50 (µM) |

|---|---|---|---|

| TPyP | 630 nm | HeLa | 12.5 |

| Sn(IV)-TPyP | 630 nm | HeLa | 5.0 |

Sensing Applications

TPyP is also employed in the development of sensors for detecting various analytes, including heavy metals and biomolecules.

- Mechanism : TPyP can interact with metal ions through coordination chemistry, leading to changes in its optical properties.

- Case Study : A study reported that TPyP-functionalized graphene oxide was used as a sensitive amperometric sensor for detecting nitroaromatic explosives. The high surface area of graphene oxide combined with the electronic properties of TPyP allowed for rapid and sensitive detection .

| Analyte | Detection Method | Limit of Detection (LOD) |

|---|---|---|

| Nitroaromatic compounds | Amperometric sensor | 0.1 µM |

| Heavy metals (e.g., Pb²⁺) | Fluorescence quenching | 0.05 µM |

Nanotechnology

The incorporation of TPyP into nanostructures has opened avenues for advanced applications in drug delivery and photothermal therapy .

- Mechanism : TPyP can be encapsulated within nanoparticles or used to functionalize their surfaces, enhancing drug solubility and targeting capabilities.

- Case Study : Research has shown that TPyP-modified gold nanoparticles exhibited enhanced cellular uptake and photothermal effects under near-infrared light irradiation. This dual functionality allows for targeted therapy while minimizing damage to surrounding healthy tissues .

| Nanoparticle Type | Functionality | Application |

|---|---|---|

| Gold nanoparticles | Drug delivery + photothermal therapy | Cancer treatment |

| Liposomes with TPyP | Targeted drug delivery | Anticancer therapy |

作用機序

Target of Action

5,10,15,20-Tetrakis(2-pyridyl)porphyrin, also known as 5,10,15,20-tetra(pyridin-2-yl)porphyrin, is a type of porphyrin that can coordinate transition metal ions such as iron, cobalt, and magnesium . These molecules are associated with proteins involved in various biological systems, including photosynthesis, cell respiration, cell death, and antioxidant defense .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, in synthetic porphyrins such as this, the catalytic and photochemical properties can be achieved by the coordination with a diversity of central metal ions . The coordination of nitrogen to the central zinc (II) ion of another molecule is crucial for the formation of the fibers .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. In photodynamic therapy (PDT), this compound and other porphyrins act as photosensitizers . The photochemical properties of this compound are also useful for the fabrication of solar cells . The catalytic properties require the presence of a central metal .

Pharmacokinetics

It’s known that the compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to enhance the visible photocatalytic activity of certain nanoparticles in the degradation of methylene blue . It also exhibits an effective adsorption capacity for the removal of heavy metals such as Pb (II) and Cu (II) in an aqueous medium .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the surfactant-assisted synthetic route appears to provide a promising method for the construction of highly organized three-dimensional organic micro-structures of this compound . The presence of the surfactant was essential to make and to maintain the fibers .

生化学分析

Biochemical Properties

The electronic and spectroscopic properties of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin were investigated in the framework of the density functional theory (DFT). Modeling of implicit solvent, charge effects, and medium acidity were performed and compared with experimental results . Porphyrins have some unique characteristics such as an intense adsorption band in the visible region, generally related to a π-π* transition, and redox properties which can be tuned by substituents exchange .

Cellular Effects

Systemic effects of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin were investigated using Drosophila melanogaster adult males. It was found that 5,10,15,20-Tetrakis(2-pyridyl)porphyrin was absorbed and stored higher in neuronal than in non-neuronal extracts . This indicates that the compound can influence cell function by interacting with different cellular components.

Temporal Effects in Laboratory Settings

Twenty-four hours after oral administration of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin, the quantity of hydrogen peroxide (H2O2) increased, but exclusively in the head extracts. Regardless of photoactivation, 5,10,15,20-Tetrakis(2-pyridyl)porphyrin resulted in a reduced concentration of H2O2 after 7 days .

Dosage Effects in Animal Models

The dosage effects of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin in animal models have not been extensively studied. It has been shown that the compound can disrupt redox regulation, impairing cellular signaling and behavioral outcomes in the process .

生物活性

5,10,15,20-Tetrakis(2-pyridyl)porphyrin (H₂T(2-Py)P) is a synthetic porphyrin derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interactions with G-quadruplex DNA, and potential applications in photodynamic therapy (PDT).

1. Antimicrobial Activity

Photodynamic Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of H₂T(2-Py)P when used in photodynamic therapy. The compound exhibits significant inhibitory effects on various bacterial strains under light irradiation. For instance, a study demonstrated that H₂T(2-Py)P had a minimum inhibitory concentration (MIC) of 54.71 µg/mL against Pseudomonas aeruginosa when irradiated, compared to 402.90 µg/mL without irradiation . Similarly, it showed a MIC of 69.42 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) under light activation .

The mechanism behind this antimicrobial activity involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (), upon light activation. These ROS can damage critical cellular components of bacteria, leading to cell death .

Table 1: Antimicrobial Efficacy of H₂T(2-Py)P

| Bacterial Strain | MIC (µg/mL) Irradiated | MIC (µg/mL) Non-Irradiated |

|---|---|---|

| Pseudomonas aeruginosa | 54.71 | 402.90 |

| Staphylococcus aureus | 67.68 | 58.26 |

| MRSA | 69.42 | 109.30 |

2. Interaction with G-Quadruplex DNA

H₂T(2-Py)P and its metal derivatives have been studied for their ability to bind and stabilize G-quadruplex structures, which are non-canonical forms of DNA implicated in cancer biology and cellular aging. Research indicates that H₂T(2-Py)P can facilitate the formation of G-quadruplex DNA from single-stranded precursors .

Binding Affinity and Stabilization

The binding affinity of H₂T(2-Py)P to G-quadruplexes has been quantified using UV-visible spectroscopy, revealing a high binding constant in the range of to . This interaction enhances the thermal stability of G-quadruplex structures significantly.

Table 2: Binding Characteristics of H₂T(2-Py)P

| Porphyrin Derivative | Binding Constant (M⁻¹) | Stabilization Temperature (°C) |

|---|---|---|

| H₂T(2-Py)P | +30.7 | |

| Zn(II)-H₂T(2-Py)P | +13.5 |

3. Case Studies and Research Findings

Case Study: Antimicrobial Efficacy in Real-World Applications

A recent study evaluated the effectiveness of H₂T(2-Py)P in treating infections caused by resistant bacterial strains in vitro and in vivo models. The results indicated that treatment with H₂T(2-Py)P significantly reduced bacterial load when combined with light exposure, suggesting its potential as an alternative therapeutic agent for infections resistant to conventional antibiotics .

Case Study: Prion Disease Treatment

Another promising avenue for H₂T(2-Py)P is its application in prion diseases. Research has shown that derivatives of this porphyrin can reduce levels of pathogenic prion protein (PrP^Sc), indicating potential use in therapeutic strategies against prion-related disorders .

特性

IUPAC Name |

5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45-46H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOBSIASKLRDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=N7)C8=CC=CC=N8)C9=CC=CC=N9)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408775 | |

| Record name | 5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40904-90-3 | |

| Record name | 5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of chlorine atoms at the β-positions of the porphyrin ring influence the electrochemical properties and superoxide dismutase (SOD) activity of Manganese(III) 5,10,15,20-Tetrakis(N-ethylpyridinium-2-yl)porphyrin?

A1: Research indicates that progressive β-chlorination of Manganese(III) 5,10,15,20-Tetrakis(N-ethylpyridinium-2-yl)porphyrin leads to a significant increase in its redox potential, directly correlating with enhanced SOD activity. [] Each chlorine atom added to the porphyrin ring results in an average increase of 55 mV in the redox potential. This increase is attributed to the electron-withdrawing nature of chlorine, which makes the manganese center more electron-deficient and thus a more potent oxidant for superoxide. Consequently, the tetrachlorinated derivative exhibits the highest SOD rate constant (kcat = 4.0 × 10⁸ M⁻¹ s⁻¹) compared to the non-chlorinated analog (kcat = 5.7 × 10⁷ M⁻¹ s⁻¹). [] This observation highlights the impact of structural modifications on the electrochemical properties and catalytic activity of metalloporphyrins.

Q2: What are the key structural features of (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) and how are they confirmed?

A2: This tin(IV)-porphyrin complex is characterized by the presence of two trans-dihydroxo axial ligands bound to the central tin atom. [] The 5,10,15,20-tetrakis(2-pyridyl)porphyrin macrocycle provides four nitrogen atoms for coordination, resulting in a six-coordinate tin center. The structural characterization of this complex has been achieved through a combination of techniques, including elemental analysis, ¹H NMR spectroscopy, ESI-MS spectrometry, UV-visible spectroscopy, and fluorescence spectroscopy. [] These methods provide complementary information about the elemental composition, connectivity of atoms, molecular weight, and electronic properties of the complex, confirming its structure and purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。